Phenylalanyl-arginyl-tryptophyl-glycine
Description
Properties
CAS No. |
51031-17-5 |
|---|---|
Molecular Formula |
C28H36N8O5 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N8O5/c29-20(13-17-7-2-1-3-8-17)25(39)35-22(11-6-12-32-28(30)31)27(41)36-23(26(40)34-16-24(37)38)14-18-15-33-21-10-5-4-9-19(18)21/h1-5,7-10,15,20,22-23,33H,6,11-14,16,29H2,(H,34,40)(H,35,39)(H,36,41)(H,37,38)(H4,30,31,32)/t20-,22-,23-/m0/s1 |
InChI Key |
LRKPDXSVQHEAJR-PMVMPFDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Phenylalanyl Arginyl Tryptophyl Glycine and Its Analogs
Evolution of Synthetic Strategies for the Phenylalanyl-Arginyl-Tryptophyl-Glycine Sequence and Related Derivatives
The synthesis of peptides has progressed significantly from early solution-phase methods to the now more common solid-phase approaches. Both strategies have been employed in the preparation of arginine and tryptophan-containing peptides, with the choice of method often depending on the desired scale of synthesis and the specific peptide sequence.
Solution-Phase Peptide Synthesis Approaches for this compound and Stereoisomers
Solution-phase peptide synthesis (SPPS), also known as conventional peptide synthesis, involves the stepwise addition of amino acids in a homogenous reaction mixture. youtube.com This method allows for the purification and characterization of intermediates at each step, which can be advantageous for ensuring the purity of the final product. slideshare.net The synthesis of complex peptides like this compound in solution typically involves a fragment condensation strategy to minimize side reactions and facilitate purification. nih.gov
A common approach involves the synthesis of protected dipeptide or tripeptide fragments, which are then coupled to form the final tetrapeptide. For instance, a plausible strategy for the synthesis of this compound would involve the coupling of a protected Phenylalanyl-arginyl fragment with a protected Tryptophyl-glycine fragment.
The choice of protecting groups is critical in solution-phase synthesis to prevent unwanted side reactions. The α-amino groups are typically protected with base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) or acid-labile groups such as tert-Butoxycarbonyl (Boc). biosynth.com The reactive side chains of arginine and tryptophan also require protection. For arginine, the guanidino group is commonly protected with groups like Tosyl (Tos), Pentamethylchromansulfonyl (Pmc), or 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). biosynth.compeptide.com The indole (B1671886) nitrogen of tryptophan is often protected with the Boc group to prevent oxidation and alkylation during synthesis. peptide.com
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are frequently used as coupling reagents in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation and suppress racemization. libretexts.org
| Step | N-Terminal Fragment | C-Terminal Fragment | Coupling Reagent | Deprotection |
| 1 | Fmoc-Arg(Pbf)-OH | H-Trp(Boc)-Gly-OMe | DIC/HOBt | Piperidine |
| 2 | Fmoc-Phe-OH | H-Arg(Pbf)-Trp(Boc)-Gly-OMe | DIC/HOBt | Piperidine |
| 3 | - | - | - | TFA/Scavengers |
Application of Solid-Phase Peptide Synthesis for Related Peptides
Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides. nih.govbachem.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. bachem.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.com
The Fmoc/tBu strategy is the most commonly used approach in modern SPPS. iris-biotech.de The Nα-amino group is temporarily protected with the base-labile Fmoc group, while the side chains are protected with acid-labile groups such as tBu. iris-biotech.de For the synthesis of peptides containing this compound, the following protected amino acids would typically be used: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Gly-OH. luxembourg-bio.comluxembourg-bio.com
The coupling of amino acids is usually carried out using pre-activated esters or in situ coupling reagents. Uronium/aminium salts like HBTU, TBTU, and HATU are highly efficient and widely used for this purpose. chempep.com
| Coupling Cycle | Amino Acid | Coupling Reagent | Deprotection |
| 1 | Fmoc-Gly-OH | DIC/HOBt | - |
| 2 | Fmoc-Trp(Boc)-OH | HBTU/DIPEA | 20% Piperidine/DMF |
| 3 | Fmoc-Arg(Pbf)-OH | HBTU/DIPEA | 20% Piperidine/DMF |
| 4 | Fmoc-Phe-OH | HBTU/DIPEA | 20% Piperidine/DMF |
Stereochemical Control and Amino Acid Coupling Strategies in this compound Synthesis
Maintaining the stereochemical integrity of the chiral amino acid centers is paramount during peptide synthesis. Racemization, the loss of stereochemical purity, can occur at the α-carbon of the activated amino acid during the coupling step. The risk of racemization is influenced by several factors, including the nature of the amino acid, the coupling method, the solvent, and the presence of base.
The use of coupling reagents in combination with additives like HOBt or HOAt is a key strategy to minimize racemization. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated intermediates. The choice of base is also critical, with sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or collidine being preferred over less hindered bases. chempep.com
The coupling of sterically hindered amino acids or the formation of peptide bonds within "difficult sequences" can be challenging and may require the use of more potent coupling reagents such as HATU or PyBOP. chempep.com The sequence Arg-Trp can present coupling difficulties, and the use of optimized coupling conditions is important to ensure high yields.
Advanced Protecting Group Chemistry in the Preparation of this compound and Extended Peptides
The selection of an appropriate protecting group strategy is fundamental to the successful synthesis of complex peptides like this compound. The protecting groups must be stable under the conditions of peptide bond formation and selectively removable without affecting other protecting groups or the peptide backbone.
For the arginine residue, the guanidino group is strongly basic and requires robust protection. The Pbf group is widely used in Fmoc-based SPPS due to its sufficient acid lability for cleavage with trifluoroacetic acid (TFA) while remaining stable to the basic conditions used for Fmoc group removal. peptide.com In Boc-based synthesis, the Tosyl (Tos) or Nitro (NO2) groups are commonly employed. peptide.comnih.gov
The indole side chain of tryptophan is susceptible to oxidation and modification by electrophiles, particularly during the acidic cleavage step. Protection of the indole nitrogen with the Boc group is a common strategy to mitigate these side reactions. peptide.com The use of scavengers, such as triisopropylsilane (TIS) and water, in the final cleavage cocktail is also crucial to protect the tryptophan residue from reactive cationic species. nih.gov
The development of orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct chemical conditions, has enabled the synthesis of more complex and modified peptides. iris-biotech.de This allows for selective deprotection of specific side chains for on-resin modifications such as cyclization or labeling.
Biological Activity and Structure Activity Relationships of Phenylalanyl Arginyl Tryptophyl Glycine and Its Analogs in Model Systems
Investigation of Melanocyte-Stimulating Activity in Cellular Assays
The primary biological activity associated with the Phenylalanyl-arginyl-tryptophyl-glycine sequence is the stimulation of melanocytes, leading to melanin (B1238610) synthesis and skin pigmentation. This melanotropic activity is a key focus of in vitro investigations.
In Vitro Models for Assessing Melanotropic Potency (e.g., frog melanocyte preparations)
A classic and widely utilized in vitro model for quantifying the melanotropic potency of this compound and its analogs is the frog skin bioassay. nih.gov This assay typically utilizes the skin of the frog, Rana pipiens, which contains specialized pigment cells called melanophores. These cells contain melanin granules that can be dispersed or aggregated in response to hormonal stimulation, leading to a darkening or lightening of the skin, respectively.
The response of the frog skin to melanotropic agents can be quantified by measuring the change in light reflectance from the skin surface. A decrease in reflectance indicates melanosome dispersion and a darkening of the skin, which is a direct measure of the agonist activity of the test compound. This bioassay is highly sensitive and has been instrumental in elucidating the structure-activity relationships of MSH and its analogs. nih.gov
Comparative Analysis of Stereoisomers of this compound and Related Peptides on Melanocyte Response
The stereochemistry of the amino acid residues within the this compound sequence plays a crucial role in its biological activity. The natural configuration of these amino acids is the L-form. However, synthetic modifications, particularly the substitution of an L-amino acid with its D-enantiomer, can have profound effects on potency and stability.
A significant finding in the study of MSH analogs is that the substitution of L-Phenylalanine at position 7 (in the context of α-MSH) with D-Phenylalanine results in a dramatic increase in melanotropic potency. nih.govacs.org The tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, a stereoisomer of the core sequence, has been shown to be a potent agonist at the mouse melanocortin 1 receptor (mMC1R), which is the primary receptor mediating pigmentation in the skin. acs.org This enhanced activity is attributed to a more favorable conformation for receptor binding and increased resistance to enzymatic degradation. nih.gov
| Compound | Melanotropic Potency (Frog Skin Bioassay) | Receptor Activity (mMC1R) |
| α-MSH | Standard | Potent Agonist |
| Ac-His-D-Phe-Arg-Trp-NH2 | Significantly Increased | Potent Agonist (EC50 = 20 nM) acs.org |
This table presents a comparative overview of the melanotropic potency of α-MSH and its D-Phe analog. The data highlights the significant increase in activity observed with the stereoisomeric modification.
This compound as a Structural Motif within Adrenocorticotropic Hormone (ACTH) and Melanocyte-Stimulating Hormone (MSH) Fragments
The this compound sequence corresponds to residues 7-10 of α-MSH and 6-9 of ACTH. This core sequence is essential for the biological activities of these hormones. mdpi.comfrontiersin.org
Synthesis and Biological Evaluation of Heptapeptides and Decapeptides Containing the this compound Sequence
The synthesis of various fragments of ACTH and MSH has been crucial in identifying the minimal sequence required for biological activity. Studies on truncated analogs of ACTH have revealed that the N-terminal region containing the His-Phe-Arg-Trp sequence is the primary site for receptor activation. frontiersin.org While ACTH(1-10) shows some activity, longer fragments are generally more potent. For instance, ACTH(1-24) is as potent as the full-length ACTH(1-39) in stimulating glucocorticoid production. frontiersin.org
Synthetic heptapeptides and decapeptides that include the this compound motif have been evaluated for their melanotropic and other biological activities. These studies have confirmed that this core sequence is the central message domain, while flanking residues can influence potency, receptor selectivity, and duration of action.
Role of the this compound Moiety in Corticotropin-Releasing Factor (CRF) Activity
Current scientific literature does not provide a direct link or specific information regarding a role for the this compound moiety in the biological activity of Corticotropin-Releasing Factor (CRF). The structure and function of CRF and its receptors are distinct from those of the melanocortin system where the Phe-Arg-Trp-Gly sequence is a key pharmacophore. CRF and its related peptides have their own unique structural motifs responsible for receptor binding and activation. mdpi.comnih.gov
Functional Significance of Amino Acid Substitutions and Modifications within the this compound Sequence
The functional significance of each amino acid residue within the this compound sequence has been extensively studied through systematic substitutions and modifications.
The Phenylalanine residue is a critical component for melanocortin receptor activation. As previously mentioned, substitution with its D-enantiomer dramatically increases potency. acs.org Modifications to the aromatic ring of Phenylalanine have also been explored, revealing that certain substitutions can modulate activity and selectivity for different melanocortin receptor subtypes. acs.org
The Arginine residue, with its positively charged guanidinium (B1211019) group, is thought to be involved in electrostatic interactions with the melanocortin receptors. Its replacement with other amino acids generally leads to a significant loss of activity, highlighting its importance for receptor binding.
The Tryptophan residue and its indole (B1671886) side chain are also crucial for agonist activity. Modifications at this position can have a significant impact on potency. For example, replacing Tryptophan with other aromatic amino acids can lead to a substantial decrease in activity at certain melanocortin receptors, suggesting a specific role for the indole moiety in receptor interaction. nih.govacs.org Interestingly, some substitutions at the Tryptophan position can be used to design ligands with selectivity for peripheral (MC1R and MC5R) versus central (MC3R and MC4R) melanocortin receptors. acs.org
Analytical and Characterization Methodologies in Peptide Research on Phenylalanyl Arginyl Tryptophyl Glycine
Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation
The initial and most critical step in characterizing Phenylalanyl-arginyl-tryptophyl-glycine is the assessment of its purity and the isolation of the target peptide from by-products of solid-phase peptide synthesis (SPPS). High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. americanpeptidesociety.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely utilized method for peptide purification and analysis due to its high resolution and reproducibility. americanpeptidesociety.org This technique separates peptides based on their hydrophobicity. nih.gov The stationary phase is typically a nonpolar material, such as silica (B1680970) gel modified with C18 alkyl chains, while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) added to improve peak shape and resolution. americanpeptidesociety.orgmtc-usa.com
In a typical analysis of this compound, the peptide is injected into the column, and the concentration of the organic solvent in the mobile phase is gradually increased. More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later. nih.gov Given its composition, with the bulky aromatic residues Phenylalanine and Tryptophan, the tetrapeptide exhibits significant hydrophobicity, leading to a characteristic retention time under specific gradient conditions. Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks detected, typically by UV absorbance at 214 or 280 nm.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time (t_R) | ~18.5 minutes |
| Purity Assessment | >98% |
This interactive table presents typical RP-HPLC conditions for the analysis of a tetrapeptide like this compound. The retention time is an illustrative value and can vary based on the exact system and conditions.
Capillary Electrophoresis (CE) offers an orthogonal separation technique for purity verification. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high voltage. Due to the presence of the basic Arginine residue, this compound carries a net positive charge at acidic pH and will migrate towards the cathode at a characteristic rate, allowing for its separation from neutral or less-charged impurities.
Spectroscopic and Spectrometric Approaches for Sequence Verification and Conformational Insights
Once the peptide is purified, its identity and primary structure must be unequivocally confirmed. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal tools for this purpose. springernature.com
Mass Spectrometry (MS) provides a highly accurate measurement of the molecular weight of the peptide, serving as the first step in identity confirmation. Using the monoisotopic masses of the constituent amino acid residues (Phenylalanine: 147.07, Arginine: 156.10, Tryptophan: 186.08, Glycine (B1666218): 57.02) and accounting for the loss of three water molecules during peptide bond formation, the expected monoisotopic mass of this compound is calculated. matrixscience.com
Tandem Mass Spectrometry (MS/MS) is employed for definitive sequence verification. acs.org In this technique, the protonated peptide ion ([M+H]+) is isolated and subjected to fragmentation, typically via collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.
| Fragment Ion | Expected m/z | Amino Acid Sequence |
| b₁ | 148.08 | Phe |
| b₂ | 304.18 | Phe-Arg |
| b₃ | 490.26 | Phe-Arg-Trp |
| y₁ | 75.03 | Gly |
| y₂ | 261.11 | Trp-Gly |
| y₃ | 417.21 | Arg-Trp-Gly |
This interactive table shows the calculated monoisotopic m/z values for the primary b- and y-ion series of [Phe-Arg-Trp-Gly+H]⁺. This fragmentation pattern provides unambiguous confirmation of the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. springernature.comyoutube.com While 1D ¹H-NMR can confirm the presence of expected proton types, 2D NMR techniques are required for more detailed insights. researchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds, helping to assign signals to individual amino acid spin systems.
TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire amino acid residue's spin system. youtube.com
Enzymatic Digestion Studies for Optical Homogeneity and Structural Integrity
Enzymatic digestion serves as a biochemical method to corroborate the peptide's sequence and assess its structural and stereochemical integrity. This involves using proteases, which are enzymes that cleave peptide bonds at specific amino acid residues.
For this compound, the endopeptidase Trypsin is an ideal diagnostic tool. Trypsin specifically hydrolyzes peptide bonds at the C-terminal side of basic residues like Arginine and Lysine. nih.gov
Incubation of the tetrapeptide with Trypsin would be expected to yield two dipeptide fragments:
Phenylalanyl-arginine (Phe-Arg)
Tryptophyl-glycine (Trp-Gly)
The resulting digest mixture can then be analyzed by RP-HPLC and mass spectrometry. The appearance of peaks corresponding to the expected masses of these two dipeptides and the disappearance of the parent tetrapeptide peak would provide strong evidence for the correctness of the Arginine position within the sequence.
This method can also be extended to assess optical homogeneity . If there is a concern about racemization (the conversion of L-amino acids to D-amino acids) during synthesis, the enzymatic digest can be analyzed using chiral chromatography. This specialized chromatographic technique can separate the resulting dipeptide enantiomers, confirming that all constituent amino acids are of the desired L-configuration, as most proteases like Trypsin are stereospecific and will not efficiently cleave peptide bonds involving D-amino acids.
Future Research Directions and Emerging Applications in Peptide Science
Rational Design of Phenylalanyl-Arginyl-Tryptophyl-Glycine Based Peptidomimetics and Analogs
The therapeutic potential of native peptides is often limited by poor metabolic stability and low bioavailability. To overcome these hurdles, the rational design of peptidomimetics and analogs of this compound is a critical area of future research. This involves strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties while retaining or improving biological activity.
Key strategies for designing analogs include:
Backbone Modifications: Introducing non-natural amino acids or altering the peptide backbone can confer resistance to enzymatic degradation. For instance, replacing the glycine (B1666218) residue with an N-methylated glycine could restrict conformational flexibility, potentially locking the peptide into its bioactive shape.
Side-Chain Alterations: The arginine residue is crucial for electrostatic interactions. Analogs could incorporate arginine mimetics, such as (4-amidino)-L-phenylalanine, to fine-tune basicity and interaction with biological targets. mdpi.com The bulky aromatic side chains of phenylalanine and tryptophan are prime sites for modification. Stapling, a technique that creates a covalent linkage between these two residues, can produce a conformationally constrained macrocycle with potentially enhanced activity and stability.
Cyclization: Head-to-tail or side-chain cyclization is a proven method to improve peptide stability and receptor affinity. The flexible glycine residue can facilitate the adoption of the necessary turn conformation for cyclization.
Peptoid Synthesis: A more radical approach involves the creation of peptoids, which are oligomers of N-substituted glycines. specialchem.com A peptoid version of this sequence would have the phenyl, arginyl, and tryptophyl side chains attached to the backbone nitrogen atoms, rendering it highly resistant to proteolysis. specialchem.com
These design strategies are guided by structure-activity relationships (SAR) to create a new generation of therapeutics based on the this compound core.
Table 1: Strategies for Analog Design
| Design Strategy | Rationale | Potential Outcome |
|---|---|---|
| N-methylation | Increase proteolytic stability; restrict backbone conformation. | Enhanced bioavailability and target affinity. |
| Arginine Mimetics | Modulate basicity and hydrogen bonding capacity. | Improved target selectivity and potency. |
| Peptide Stapling | Constrain peptide into a specific secondary structure (e.g., α-helix). | Increased stability, cell permeability, and target binding. |
| Cyclization | Reduce conformational freedom; increase metabolic stability. | Higher receptor affinity and longer half-life. |
| Peptoid Synthesis | Create an achiral, protease-resistant backbone. specialchem.com | Greatly improved stability against enzymatic degradation. specialchem.com |
Advanced Computational and Biophysical Studies of Peptide Conformation and Dynamics
Understanding the three-dimensional structure and dynamic behavior of this compound is fundamental to designing effective analogs and understanding its mechanism of action. Advanced computational and biophysical techniques are pivotal in elucidating this conformational landscape.
Computational Approaches: Molecular Dynamics (MD) simulations, using both standard and advanced polarizable force fields, can model the peptide's behavior in aqueous solution. epidermatology.com.sg These simulations provide insights into the preferred backbone dihedral angles (phi/psi angles), side-chain orientations, and the dynamic interplay between the residues. The glycine residue, lacking a side chain, imparts significant local flexibility, allowing the peptide to access a wide range of conformations. medchemexpress.com Computational studies can map these accessible states and identify low-energy conformations that may be responsible for biological activity.
Biophysical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution structure of peptides. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide distance constraints between protons, helping to define the peptide's fold.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide in different environments.
X-ray Crystallography: While challenging for a small, flexible peptide, co-crystallization with a target protein can provide an atomic-resolution snapshot of the bioactive conformation.
These studies are crucial for building a comprehensive model of the peptide's structure-dynamics-function relationship, which is essential for rational design efforts. paulaschoice.co.uk
Table 2: Techniques for Studying Peptide Conformation
| Technique | Type | Information Provided |
|---|---|---|
| Molecular Dynamics (MD) | Computational | Dynamic motion, conformational ensembles, solvent interactions. |
| NMR Spectroscopy | Biophysical | 3D solution structure, intermolecular interactions. |
| Circular Dichroism (CD) | Biophysical | Secondary structure estimation (helix, sheet, coil). |
| X-ray Crystallography | Biophysical | High-resolution solid-state structure (often in a complex). |
Exploration of Novel Biological Targets and Signaling Pathways Modulated by this compound Derivatives
While the precise biological roles of the unmodified this compound peptide are still under investigation, a closely related derivative, Acetylarginyltryptophyl Diphenylglycine, has been identified as a potent anti-aging agent in skincare. renude.coincidecoder.com This provides a significant lead into the potential biological targets and pathways for this peptide family.
The primary mechanism of action for Acetylarginyltryptophyl Diphenylglycine is the inhibition of elastase, an enzyme that degrades elastin, a key protein responsible for skin elasticity. ci.guidebkherb.com By inhibiting elastase, the peptide helps preserve the integrity of the extracellular matrix (ECM), leading to firmer skin. nih.gov Furthermore, this derivative has been shown to stimulate the synthesis of Type I collagen, another critical structural protein in the skin. bkherb.comnih.govresearchgate.net
Future research will likely focus on:
Targeting Matrix Metalloproteinases (MMPs): Beyond elastase, exploring the inhibitory activity of this compound derivatives against other ECM-degrading enzymes, such as collagenases and other MMPs, is a promising avenue.
Modulating Cell Signaling: As signaling peptides, derivatives could interact with cell surface receptors on fibroblasts to activate intracellular pathways. nih.gov This could involve pathways like the Transforming Growth Factor-β (TGF-β) pathway, which is a master regulator of collagen and other ECM protein synthesis.
Exploring Other Tissues: The role of arginine in modulating autophagy and nitric oxide (NO) signaling pathways suggests that derivatives could have applications beyond dermatology, potentially in areas involving tissue remodeling, inflammation, or vascular function.
Table 3: Potential Biological Targets and Pathways
| Target Class | Specific Example | Potential Effect of Modulation |
|---|---|---|
| Enzymes (Proteases) | Elastase, Collagenase (MMPs) | Inhibition of extracellular matrix degradation. |
| Structural Proteins | Type I Collagen | Stimulation of synthesis, leading to tissue repair. |
| Cell Surface Receptors | Fibroblast Growth Factor Receptors | Activation of signaling for cell proliferation and matrix synthesis. |
| Intracellular Signaling | TGF-β Pathway, Nitric Oxide (NO) Pathway | Upregulation of protein synthesis; modulation of autophagy and vascular tone. |
Innovations in Large-Scale Synthesis and Purification of Complex Peptides Containing the this compound Core
Translating promising peptide candidates from the laboratory to clinical or commercial applications requires robust and efficient methods for large-scale manufacturing. Innovations in both synthesis and purification are crucial for making complex peptides like this compound and its derivatives economically viable.
Innovations in Synthesis: Solid-Phase Peptide Synthesis (SPPS) remains the standard method, but recent advancements have dramatically improved its efficiency and sustainability.
Microwave-Assisted SPPS: The use of microwave energy can accelerate both the coupling and deprotection steps, significantly reducing synthesis time.
Wash-Free SPPS: A groundbreaking development involves processes that eliminate the solvent-intensive washing steps after each cycle. This is achieved by using volatile reagents that can be removed by evaporation and headspace gas flushing, drastically reducing solvent waste and production time.
Automated Synthesis: Fully automated synthesizers enable the precise and repeatable production of complex, modified peptides, including cyclic and branched structures, which are key for developing advanced analogs.
Innovations in Purification: The purification of the crude peptide is often a bottleneck in large-scale production.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This remains the gold standard for peptide purification. incidecoder.com Innovations focus on developing more selective and higher-capacity stationary phases to improve resolution and throughput.
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This advanced chromatographic technique is a significant leap forward. Compared to traditional single-column batch chromatography, MCSGP can increase yield by over 10% while reducing solvent consumption by more than 30%, making the process more sustainable and cost-effective. incidecoder.com
Solid-Phase Extraction (SPE): For certain applications, gradient elution SPE offers a simple, fast, and economical alternative for achieving high-purity products with reduced solvent usage. bkherb.com
These technological advancements are essential for the industrial-scale production of peptides built upon the this compound core.
Table 4: Comparison of Synthesis and Purification Methods
| Process | Traditional Method | Innovative Method | Key Advantage |
|---|---|---|---|
| Synthesis | Conventional SPPS | Wash-Free Microwave-Assisted SPPS | Reduced time, cost, and solvent waste. |
| Purification | Batch RP-HPLC | Multicolumn Countercurrent (MCSGP) | Higher yield, lower solvent consumption. incidecoder.com |
Q & A
Q. How can researchers enhance reproducibility in functional assays for this peptide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
